2-methoxy-1-{4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}ethan-1-one
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Overview
Description
2-methoxy-1-{4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}ethan-1-one is a heterocyclic compound that belongs to the class of triazolopyrimidines.
Preparation Methods
The synthesis of 2-methoxy-1-{4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}ethan-1-one typically involves the reaction of 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol with acetyl acetone, followed by the addition of various aromatic and heterocyclic aldehydes . The reaction conditions often include the use of solvents such as chloroform and catalysts like potassium carbonate . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Scientific Research Applications
2-methoxy-1-{4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as a neuroprotective and anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 2-methoxy-1-{4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}ethan-1-one involves the inhibition of specific molecular targets and pathways. It has been shown to inhibit the production of nitric oxide and tumor necrosis factor-α in human microglia cells, thereby reducing inflammation . The compound also interacts with proteins involved in the endoplasmic reticulum stress and apoptosis pathways, contributing to its neuroprotective effects .
Comparison with Similar Compounds
Similar compounds include other triazolopyrimidine derivatives, such as:
3-(1H-pyrazol-1-yl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine: Known for its antiviral and antitumoral activity.
2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazole: Exhibits affinity for alpha1-adrenergic receptors and is being studied for its potential in treating neurological conditions. The uniqueness of 2-methoxy-1-{4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}ethan-1-one lies in its dual neuroprotective and anti-inflammatory properties, which are not commonly found together in similar compounds.
Biological Activity
2-Methoxy-1-{4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}ethan-1-one (CAS Number: 1005306-97-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, structure, and biological activities, particularly its anticancer properties and effects on various biological systems.
Chemical Structure and Properties
The molecular formula of the compound is C18H21N7O3, with a molecular weight of 383.4 g/mol. The compound features a complex structure that includes a methoxy group, a triazole ring, and a piperazine moiety, which are known to contribute to its biological activities.
Property | Value |
---|---|
CAS Number | 1005306-97-7 |
Molecular Formula | C18H21N7O3 |
Molecular Weight | 383.4 g/mol |
Anticancer Activity
Recent studies have evaluated the anticancer potential of similar compounds with triazole and piperazine structures. For instance, hybrid compounds containing triazole moieties have demonstrated significant antiproliferative effects against various cancer cell lines such as MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer) cells .
In vitro tests indicated that compounds with similar structural features exhibit IC50 values in the micromolar range, suggesting that they can inhibit cell proliferation effectively. The mechanism of action is thought to involve interference with cellular signaling pathways related to apoptosis and cell cycle regulation.
Mechanistic Insights
The exact mechanism of action for this compound remains to be fully elucidated. However, compounds in this class often act by:
- Inhibition of DNA Synthesis : By targeting enzymes involved in nucleic acid metabolism.
- Induction of Apoptosis : Triggering programmed cell death through mitochondrial pathways.
- Modulation of Signaling Pathways : Affecting pathways such as MAPK/ERK and PI3K/Akt which are crucial for cell survival and proliferation.
Case Studies
A study involving derivatives of similar compounds reported promising results where specific substitutions on the triazole ring enhanced anticancer activity significantly. For example, modifications that increased lipophilicity improved cellular uptake and bioavailability .
In another case study focusing on a related compound, researchers observed that the introduction of methoxy groups led to increased potency against cancer cell lines due to enhanced interactions with target proteins involved in tumor growth regulation .
Properties
IUPAC Name |
2-methoxy-1-[4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N7O3/c1-27-11-15(26)23-6-8-24(9-7-23)17-16-18(20-12-19-17)25(22-21-16)13-4-3-5-14(10-13)28-2/h3-5,10,12H,6-9,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTLXXJKKSWGURS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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